[4,4'-Bipyridine]-2,2'-dicarbonitrile, also known as 4,4'-dicyano-2,2'-bipyridine (dcbpy), finds application in coordination chemistry as a chelating ligand. Due to the presence of two pyridine rings connected by a central bridge and the electron-withdrawing nature of the cyano groups, dcbpy possesses strong σ-donating and weak π-accepting properties. This allows it to form stable complexes with various transition metals. These complexes are of interest for studying fundamental aspects of coordination chemistry, such as metal-ligand bonding, electron transfer processes, and luminescence properties [, ].
The unique properties of dcbpy complexes make them attractive candidates for various material science applications. For instance, dcbpy can be used to synthesize metal-organic frameworks (MOFs) with tailored structures and functionalities. These MOFs can exhibit interesting properties such as high porosity, conductivity, and luminescence. They hold promise for applications in gas storage, separation, catalysis, and optoelectronic devices [, ].
[4,4'-Bipyridine]-2,2'-dicarbonitrile is an organic compound characterized by its bipyridine structure, which consists of two pyridine rings connected through a carbon chain with two cyano groups at the 2 and 2' positions. Its molecular formula is C12H8N4, and it has a molecular weight of 224.22 g/mol. The presence of cyano groups enhances the compound's electron-withdrawing properties, making it a versatile molecule in various
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols under acidic or basic conditions.
Research indicates that [4,4'-Bipyridine]-2,2'-dicarbonitrile exhibits significant biological activity, particularly in antimicrobial and anticancer domains. The compound's ability to interact with specific molecular targets, such as enzymes or DNA, contributes to its observed biological effects. Ongoing studies aim to elucidate its mechanisms of action and therapeutic potential further. Its metal complexes are also being investigated for their biological activities.
The synthesis of [4,4'-Bipyridine]-2,2'-dicarbonitrile typically involves multi-step processes such as:
Purification techniques like recrystallization or chromatography are commonly employed to achieve high purity levels.
[4,4'-Bipyridine]-2,2'-dicarbonitrile finds various applications across multiple domains:
Studies on [4,4'-Bipyridine]-2,2'-dicarbonitrile focus on its interactions with metal ions and biological molecules. The coordination with metal ions alters the electronic properties of the metal center, influencing reactivity and interactions with other molecules. This property is particularly useful in catalysis and biological applications where metal-ligand interactions play a crucial role.
Several compounds share structural similarities with [4,4'-Bipyridine]-2,2'-dicarbonitrile. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4,4'-Bipyridine | C10H8N2 | Two pyridine rings; lacks cyano groups |
1,4-Dihydropyridine | C8H10N2 | Saturated structure; no bipyridine configuration |
2,6-Dimethylpyridine | C8H10N | Single pyridine ring; no dicarbonitrile functionality |
2,6-Bis(cyanomethyl)pyridine | C10H8N4 | Similar cyano groups; different substitution pattern |
2,2'-Bipyridine-3,3'-dicarbonitrile | C12H6N4 | Different position of cyano groups |
The presence of two cyano groups at the 2 and 2' positions distinguishes [4,4'-Bipyridine]-2,2'-dicarbonitrile from these similar compounds. This unique feature contributes to its reactivity and potential applications in various fields such as coordination chemistry and medicinal chemistry.